molecular formula C22H16N6OS B6513192 N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 894066-16-1

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6513192
CAS No.: 894066-16-1
M. Wt: 412.5 g/mol
InChI Key: CTYYTAWKOAMVJC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a molecular formula of C22H16N6OS . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . It also contains a pyridine ring and a thiophene ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, triazole compounds are known to be versatile in their biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .

Biochemical Analysis

Biochemical Properties

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its normal function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. Furthermore, the compound can induce conformational changes in the target proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target proteins and exert its biochemical effects. For example, mitochondrial localization can enhance the compound’s ability to modulate oxidative phosphorylation and ATP production.

Properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-21(14-18-5-2-12-30-18)24-17-4-1-3-16(13-17)19-6-7-20-25-26-22(28(20)27-19)15-8-10-23-11-9-15/h1-13H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYTAWKOAMVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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